1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent functionalization to introduce the desired substituents.
Formation of the Triazole Ring: The triazole ring can be synthesized using a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.
Functionalization: After forming the triazole ring, various functional groups are introduced through substitution reactions
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the phenyl or pyridinyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the triazole ring or the carbonyl group to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also serve as a probe to investigate biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the substituents play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(2-chlorophenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the pyridinyl group, which may affect its biological activity and binding properties.
1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: The position of the pyridinyl group is different, which can influence the compound’s reactivity and interactions with molecular targets.
1-(2-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Similar to the previous compound, the position of the pyridinyl group is altered, leading to potential differences in biological activity.
Properties
Molecular Formula |
C22H18ClN5O |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(1-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C22H18ClN5O/c1-15(16-8-3-2-4-9-16)25-22(29)20-21(17-10-7-13-24-14-17)28(27-26-20)19-12-6-5-11-18(19)23/h2-15H,1H3,(H,25,29) |
InChI Key |
DKVSCOBOXUTKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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